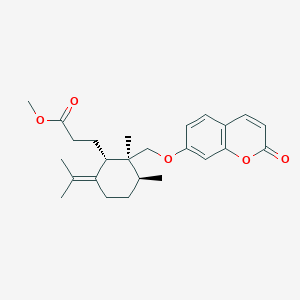
Methyl galbanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl galbanate is a sesquiterpene coumarin ester derived from galbanic acid. It is a natural product found in the genus Ferula, particularly in species such as Ferula szowitsiana. This compound has garnered attention due to its various biological activities, including anti-inflammatory, anticancer, and antiviral properties .
Preparation Methods
Methyl galbanate can be synthesized through several methods. One common synthetic route involves the esterification of galbanic acid. The process typically includes the following steps:
Wittig Reaction: This reaction forms the intermediate compound.
Oxidation: The methoxy group is oxidized using pyridinium chlorochromate (PCC).
Desilylation: The hydroxyl group at C11 is desilylated.
Addition of Umbelliferone: This step forms this compound.
Saponification: This compound is saponified with lithium hydroxide to obtain galbanic acid.
Chemical Reactions Analysis
Methyl galbanate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products.
Reduction: Reduction reactions can modify its structure.
Substitution: Substitution reactions can introduce new functional groups. Common reagents used in these reactions include pyridinium chlorochromate for oxidation and lithium hydroxide for saponification. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other bioactive compounds.
Mechanism of Action
Methyl galbanate exerts its effects primarily through the inhibition of nitric oxide production. It decreases the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA in stimulated macrophages . This inhibition protects neuronally differentiated cells from nitric oxide-induced cell death, suggesting its potential use in treating neurodegenerative diseases .
Comparison with Similar Compounds
Methyl galbanate is part of a group of sesquiterpene coumarins, which include:
- Galbanic Acid
- Farnesiferol A
- Badrakemone
- Umbelliprenin
- Aurapten
Compared to these compounds, this compound is unique due to its potent inhibition of nitric oxide production and its protective effects on neuronally differentiated cells .
Properties
CAS No. |
1206911-10-5 |
|---|---|
Molecular Formula |
C25H32O5 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
methyl 3-[(1S,2S,3S)-2,3-dimethyl-2-[(2-oxochromen-7-yl)oxymethyl]-6-propan-2-ylidenecyclohexyl]propanoate |
InChI |
InChI=1S/C25H32O5/c1-16(2)20-10-6-17(3)25(4,21(20)11-13-23(26)28-5)15-29-19-9-7-18-8-12-24(27)30-22(18)14-19/h7-9,12,14,17,21H,6,10-11,13,15H2,1-5H3/t17-,21-,25-/m0/s1 |
InChI Key |
LWKZASDDSMSRFV-ADSMNUKGSA-N |
Isomeric SMILES |
C[C@H]1CCC(=C(C)C)[C@@H]([C@@]1(C)COC2=CC3=C(C=C2)C=CC(=O)O3)CCC(=O)OC |
Canonical SMILES |
CC1CCC(=C(C)C)C(C1(C)COC2=CC3=C(C=C2)C=CC(=O)O3)CCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















